N-(Propargyloxycarbonyloxy)succinimide
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Overview
Description
N-(Propargyloxycarbonyloxy)succinimide is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.146. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity Analysis
N-(Propargyloxycarbonyloxy)succinimide could be employed in studies investigating antioxidant activities. Antioxidants are crucial for mitigating oxidative stress in biological systems, and chemical reagents play a vital role in quantifying antioxidant capacities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and electron transfer-based assays like the Cupric Reducing Antioxidant Power (CUPRAC) test utilize specific reagents for detecting and measuring the antioxidant potential of various substances (Munteanu & Apetrei, 2021).
Water Soluble Polymers in Medicine
Compounds similar to this compound may be used in the development and study of water-soluble polymers for medical applications. Research in this field focuses on creating biocompatible and degradable polymers for drug delivery, tissue engineering, and other medical applications. For instance, studies on poly[N(2-hydroxypropyl)methacrylamide] and polyamides showcase the ongoing efforts in utilizing such polymers in medicine, which could be relevant for the application of this compound-related research (Kálal et al., 1978).
Bioactivity of Complex Mixtures
Research into the bioactivity of complex mixtures, such as Baltic amber, might involve reagents like this compound for isolating, modifying, or studying specific components. Such studies aim to understand the biological effects of natural products and their components, which may include antioxidative, antimicrobial, and anti-inflammatory activities (Tumiłowicz et al., 2016).
Sustainable Production and Purification Processes
In the context of sustainable chemistry and green manufacturing processes, compounds like this compound could be explored for their role in facilitating environmentally friendly production and purification methods. Research dedicated to the sustainable production of chemicals, such as succinic acid, involves the development of novel, less polluting, and energy-efficient processes. This includes the use of membrane-integrated systems for downstream processing, where specific chemical reagents might be used to enhance separation, purification, or conversion processes (Kumar et al., 2020).
Safety and Hazards
While specific safety and hazard information for N-(Propargyloxycarbonyloxy)succinimide was not found, succinimide, the parent compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
N-substituted succinimides, including N-(Propargyloxycarbonyloxy)succinimide, have potential applications in the synthesis of hydroxamic acids, which are known for their biological activity, such as histone deacetylase inhibitors and matrix metalloproteinases inhibitors . This suggests potential future directions in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
These compounds are primarily used as linkers in bioconjugation reactions . They are designed to react with specific biomolecules, such as proteins or antibodies, to form larger structures or to attach functional groups .
Mode of Action
The propargyl group in these compounds can react with biomolecules containing azide groups via a copper-catalyzed Click Chemistry reaction . This allows for the creation of covalent bonds between the compound and the target biomolecule .
Biochemical Pathways
The exact biochemical pathways affected by these compounds depend on the specific biomolecules they are conjugated with. The primary role of these compounds is to facilitate the attachment of drugs or other functional groups to target biomolecules, potentially affecting the function or localization of these biomolecules .
Pharmacokinetics
Their hydrophilic peg spacer increases solubility in aqueous media , which could potentially enhance their bioavailability.
Result of Action
The result of the action of these compounds is the formation of a covalent bond between the target biomolecule and the attached functional group. This can lead to changes in the function or localization of the biomolecule, depending on the nature of the attached group .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For instance, the stability of the attachment to antibody-drug conjugates can be impacted by the equilibrium of succinimide ring hydrolysis . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the Click Chemistry reaction .
Biochemical Analysis
Biochemical Properties
N-(Propargyloxycarbonyloxy)succinimide can be used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) and its typical application involves the derivatization of histones . It is also used in the synthesis of sulfonamides/N-sulfonyl succinic esters .
Cellular Effects
For instance, several succinimides are used as anticonvulsant drugs .
Molecular Mechanism
N-Bromosuccinimide, a related compound, is known to be a brominating and oxidizing agent used as a source for bromine in radical reactions and various electrophilic additions .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Succinimides have been studied for their effects in animal models .
Metabolic Pathways
Succinic acid, a related compound, is known to be a key intermediate of the tricarboxylic acid (TCA) cycle .
Subcellular Localization
There are computational methods available that can predict protein subcellular localization .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-ynyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBWEDCWCHGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.